Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Overview
Description
“Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol . It has gained significant attention in scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The InChI code for “Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” is 1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” has a molecular weight of 271.74 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antiparasitic Activity
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride has been studied for its potential antiparasitic properties. A study on Piper species derivatives, including benzoic acid derivatives, found that certain compounds showed significant trypanocidal activity against Trypanosoma cruzi (Flores et al., 2008).
Insecticidal Properties
Research on Piper guanacastensis, a species related to the chemical family of Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, identified compounds with noteworthy insecticidal activity against mosquito larvae, suggesting potential insecticidal applications (Pereda-Miranda et al., 1997).
Antispasmodic Agent
A derivative of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, closely related to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, was found to exhibit potent and long-lasting antispasmodic activity, highlighting its potential in medical applications (Bal-Tembe et al., 1997).
Antimicrobial and Molluscicidal Activity
Piper aduncum leaves, containing derivatives similar to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, were found to possess antimicrobial and molluscicidal properties, indicating potential utility in controlling harmful organisms (Orjala et al., 1993).
Extraction Solvent in Analytical Methods
Methyl benzoate, a compound structurally related to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, has been used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction, showing its potential in analytical chemistry for preconcentration of certain elements (Kagaya & Yoshimori, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 2-piperidin-3-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-6-2-3-7-12(11)17-10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSSUSVSYLLHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride | |
CAS RN |
1219976-16-5 | |
Record name | Benzoic acid, 2-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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